molecular formula C8H4N2S2 B14220822 [1,3]Thiazolo[5,4-f][2,1]benzothiazole CAS No. 535967-21-6

[1,3]Thiazolo[5,4-f][2,1]benzothiazole

Cat. No.: B14220822
CAS No.: 535967-21-6
M. Wt: 192.3 g/mol
InChI Key: LCANTIKMQCIFAS-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-f][2,1]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-f][2,1]benzothiazole typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3-thiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in an ethanol solvent at room temperature. This method yields the desired product with high efficiency and under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and reusable catalysts, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-f][2,1]benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings .

Scientific Research Applications

[1,3]Thiazolo[5,4-f][2,1]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[5,4-f][2,1]benzothiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, thereby affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[5,4-f][2,1]benzothiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of novel pharmaceuticals and advanced materials .

Properties

CAS No.

535967-21-6

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f][2,1]benzothiazole

InChI

InChI=1S/C8H4N2S2/c1-5-3-12-10-6(5)2-7-8(1)11-4-9-7/h1-4H

InChI Key

LCANTIKMQCIFAS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=CSN=C31)SC=N2

Origin of Product

United States

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